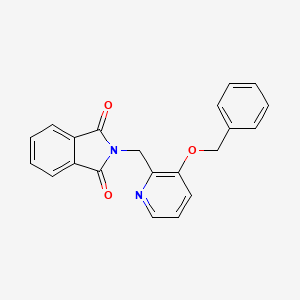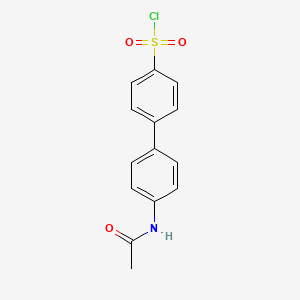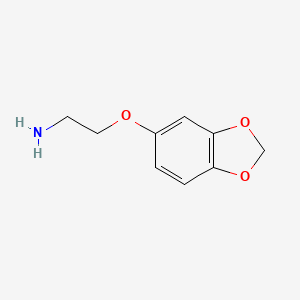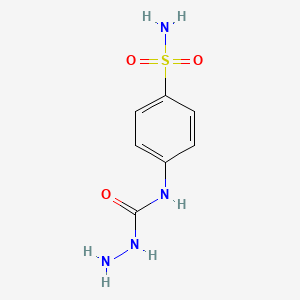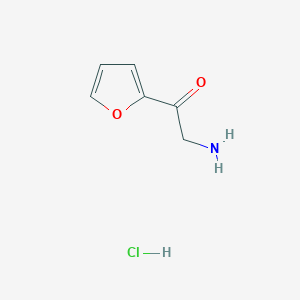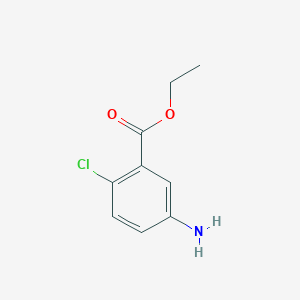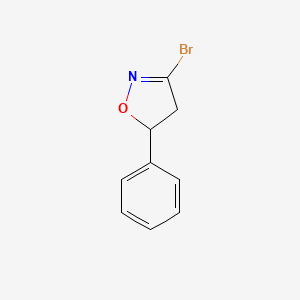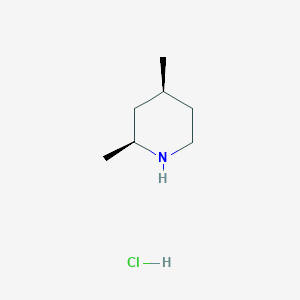
2-Bromo-4-t-butyl-1-fluorobenzene
Vue d'ensemble
Description
2-Bromo-4-t-butyl-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF and a molecular weight of 231.1 g/mol . It belongs to the class of halofluoroaromatics, characterized by the presence of both bromine and fluorine atoms on a benzene ring, along with a bulky tert-butyl group . This compound is of interest in various fields of research due to its unique chemical properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a tert-butylbenzene derivative is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The resulting bromo compound is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-t-butyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a good leaving group and can be readily substituted by nucleophiles such as amines, alcohols, or other aromatic rings.
Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions, where the tert-butyl and fluorine groups influence the reactivity and regioselectivity of the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for cross-coupling reactions
Solvents: Organic solvents like dichloromethane, chloroform, benzene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the new carbon-carbon bond formed at the position of the former bromo group.
Applications De Recherche Scientifique
2-Bromo-4-t-butyl-1-fluorobenzene has several applications in scientific research:
Synthesis of Radiochemical Compounds: It is used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiochemistry.
Metalation and Electrophilic Reactions: The compound is explored for selective ortho-metalation and reactions with various electrophiles, demonstrating its potential in creating diverse chemical structures.
Palladium-Catalyzed Carbonylation: It is used in the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, forming six-membered heterocycles.
Photofragment Spectroscopy: Research involves the study of the ultraviolet photodissociation of 1-bromo-4-fluorobenzene, contributing to our understanding of the photophysical behavior of such compounds.
C-C Coupling Reactions in Green Chemistry: It is utilized in Suzuki-Miyaura C-C coupling reactions, highlighting its application in environmentally friendly synthesis processes.
Development of Fluorinated Pharmaceuticals: It is relevant in the synthesis of intermediates for manufacturing pharmaceuticals like flurbiprofen.
Electrochemical Studies in Battery Technology:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-t-butyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom acts as a leaving group in substitution and cross-coupling reactions, while the fluorine and tert-butyl groups influence the electron distribution in the aromatic ring, affecting its reactivity and regioselectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
1-Fluoro-4-bromobenzene: Similar structure but lacks the tert-butyl group, influencing its steric and electronic properties.
2-Bromo-4-butyl-1-fluorobenzene: Similar structure but with a butyl group instead of a tert-butyl group, affecting its bulkiness and reactivity.
Uniqueness
2-Bromo-4-t-butyl-1-fluorobenzene is unique due to the combination of a bromine atom, a fluorine atom, and a bulky tert-butyl group on the aromatic ring. This combination leads to distinct reactivity patterns and applications in various fields of research, making it a valuable compound for synthetic and mechanistic studies.
Propriétés
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34252-94-3 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
